molecular formula C10H11ClO3 B13328417 2-(3-Chloro-5-methoxyphenyl)propanoic acid

2-(3-Chloro-5-methoxyphenyl)propanoic acid

Cat. No.: B13328417
M. Wt: 214.64 g/mol
InChI Key: MGDDYGITKLNJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.

    Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)propionic acid
  • 3-(2-Methoxyphenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid

Uniqueness

2-(3-Chloro-5-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its interactions with biological targets.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(3-chloro-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6(10(12)13)7-3-8(11)5-9(4-7)14-2/h3-6H,1-2H3,(H,12,13)

InChI Key

MGDDYGITKLNJCE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.